Ethenylcyclopropane
Overview
Description
Ethenylcyclopropane, also known as Vinylcyclopropane, is a chemical compound with the molecular formula C5H8 . It has a molecular weight of 68.12 g/mol . The IUPAC name for this compound is ethenylcyclopropane .
Synthesis Analysis
Several methods have been published on the synthesis of cyclopropylacetylene, which is closely related to ethenylcyclopropane . The earliest preparation starts with the chlorination of cyclopropylmethylketone with phosphorus pentachloride . Thereafter, the reaction product, 1-cyclopropyl-1,1-dichloroethane, is converted into cyclopropylacetylene via double dehydrochlorination .
Molecular Structure Analysis
The molecular structure of Ethenylcyclopropane consists of a cyclopropane ring with an ethenyl (vinyl) group attached . The exact mass of the molecule is 68.062600255 g/mol .
Physical And Chemical Properties Analysis
Ethenylcyclopropane has several computed properties. It has a molecular weight of 68.12 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 1 . The exact mass of the molecule is 68.062600255 g/mol . The complexity of the molecule is computed to be 42 .
Scientific Research Applications
Chemical Reactions and Mechanisms
Ethenylcyclopropane serves as an essential compound in various chemical reactions. For instance, it undergoes meta photocycloaddition with benzenoid compounds resulting in Tricyclo[3.3.0.02 8]oct-3-enes. This compound is further processed through acid-catalyzed cleavage or [2π+2π] and [2π+2σ+2π] cycloaddition with dienophiles, yielding different octane derivatives and showcasing the versatility of ethenylcyclopropane in synthetic chemistry (Fenton & Gilbert, 1989).
Kinetics and Molecular Structure
The thermal ethenylcyclopropane-to-cyclopentene rearrangement has been extensively studied, revealing that substituents like ethoxy-, methylthio-, and trimethylsilyl significantly influence the reaction rate. These findings are crucial in understanding the kinetics and guiding the synthesis of various chemical structures (McGaffin et al., 2001). Additionally, the conformation, dipole moment, and other quantum chemical properties of substituted ethenylcyclopropane compounds, like 1-amino-1-ethenylcyclopropane, have been characterized through microwave spectroscopy, providing deeper insights into their molecular behavior (Marstokk et al., 2000).
Applications in Polymer and Materials Science
Ethenylcyclopropane derivatives demonstrate significant potential in polymer and materials science. For example, cyclopropanations of oxy-substituted ethenes with ethyl α-diazoaroyl acetates lead to the formation of stable donor-acceptor-acceptor cyclopropanes, which are pivotal in synthesizing complex polymer structures (Reyes & Mead, 2015).
Biochemical Interactions and Plant Biology
In plant biology, derivatives of cyclopropane, such as 1-methylcyclopropene (1-MCP), play a crucial role in inhibiting ethylene perception, thus influencing the ripening and senescence of fruits and vegetables. This discovery has led to a surge in research aimed at understanding the biochemical pathways and potential commercial applications in agriculture (Watkins, 2006).
Safety And Hazards
Ethenylcyclopropane is a highly flammable liquid and vapor . It causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
ethenylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFBNMYFYINAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219358 | |
Record name | Ethenylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenylcyclopropane | |
CAS RN |
693-86-7 | |
Record name | Ethenylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethenylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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